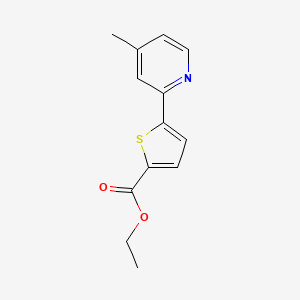

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate

Description

Historical Context and Development of Pyridyl-Thiophene Carboxylates

The development of pyridyl-thiophene carboxylates represents a convergence of two historically significant areas of heterocyclic chemistry research. Thiophene compounds were first discovered in the latter part of the 19th century, when thiophene itself was identified as a frequent contaminant of benzene obtained from natural sources. The discovery of thiophene marked the beginning of extensive research into sulfur-containing heterocycles, which have since become recognized for their unique electronic properties and chemical reactivity patterns.

Pyridine, another fundamental heterocycle, was discovered in the 1850s along with pyrrole in an oily mixture formed by strong heating of bones. The nitrogen-containing heterocycle quickly gained attention for its distinctive properties and potential for derivatization. The combination of these two heterocyclic systems in compounds like this compound represents a more recent development in heterocyclic chemistry, emerging from the recognition that hybrid molecules could offer enhanced properties compared to their individual components.

The synthesis of pyridyl-thiophene carboxylates has been facilitated by advances in palladium-catalyzed coupling reactions. Recent research has demonstrated the successful preparation of alkylated heterocycles, including thiophenes and related compounds, through regioselective oxidative palladium-catalyzed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles. These methodological advances have enabled the systematic exploration of pyridyl-thiophene hybrid structures, including various positional isomers and substitution patterns.

The development of these compounds has been further supported by the recognition that thiophene rings can serve as effective directing groups in palladium-catalyzed reactions when substituted with pyridine moieties. The pyridin-2-yl group has frequently served to mediate reactions at specific positions on the thiophene ring, particularly at position C3 when attached as a directing group to carbon atom C2. This understanding has led to more sophisticated synthetic approaches for creating complex pyridyl-thiophene architectures.

Significance in Heterocyclic Chemistry Research

This compound holds particular significance in heterocyclic chemistry research due to its unique structural features that combine the electronic properties of both pyridine and thiophene systems. The compound represents an important class of heterocyclic compounds that demonstrate the potential for creating hybrid molecules with enhanced chemical and physical properties compared to their individual heterocyclic components.

The significance of this compound class extends to various areas of chemical research, including medicinal chemistry and materials science applications. Thiophene carboxylates, as a broader class, have demonstrated potential in pharmaceutical applications, with recent research focusing on the development of thiophene compounds as potent chemotherapies. The incorporation of pyridine moieties into thiophene structures can potentially modify the electronic properties and biological activity profiles of these compounds.

The structural architecture of this compound provides researchers with opportunities to explore structure-activity relationships in heterocyclic chemistry. The presence of both nitrogen and sulfur heteroatoms within the same molecular framework allows for investigation of their synergistic effects on molecular properties. The ester functionality additionally provides a reactive site for further chemical modifications, making this compound valuable as a synthetic intermediate.

Research into related compounds has demonstrated the versatility of thiophene-pyridine hybrid structures in various chemical transformations. Studies have shown that these compounds can undergo diverse chemical reactions typical for both esters and heterocycles, including hydrolysis reactions under basic conditions, nucleophilic substitution reactions, and electrophilic aromatic substitution reactions. The ability to selectively modify different portions of the molecule provides researchers with significant synthetic flexibility.

The compound also serves as a model system for understanding the electronic interactions between different heterocyclic systems. The thiophene ring's electron-rich nature contrasts with the electron-deficient character of the pyridine ring, creating interesting electronic properties that can be exploited in various applications. This electronic complementarity makes these hybrid compounds particularly valuable for research into molecular electronics and materials science applications.

Nomenclature and Structural Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The name clearly indicates the structural components and their positional relationships within the molecule. The compound belongs to the broader class of thiophene carboxylates, specifically those substituted with pyridine derivatives.

The systematic name reveals several key structural features that define the compound's classification. The thiophene ring serves as the parent heterocycle, with substitution occurring at positions 2 and 5. The carboxylate functionality is present as an ethyl ester at position 2 of the thiophene ring, while the pyridine substituent is attached at position 5. The methyl group on the pyridine ring is positioned at the 4-position relative to the nitrogen atom, which itself is at the 2-position relative to the point of attachment to the thiophene ring.

Structurally, the compound can be classified as a biheterocyclic system, containing both five-membered and six-membered heterocycles. The thiophene portion represents a five-membered aromatic ring containing one sulfur atom, while the pyridine component consists of a six-membered aromatic ring containing one nitrogen atom. This classification places the compound within the broader category of hybrid heterocyclic compounds that combine different types of aromatic heterocycles.

The molecular formula C₁₃H₁₃NO₂S indicates the presence of 13 carbon atoms, 13 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This composition reflects the complex multicyclic nature of the compound and its classification as a polyfunctional heterocyclic molecule. The presence of multiple heteroatoms contributes to the compound's unique electronic properties and potential for diverse chemical interactions.

The compound can also be classified based on its functional groups, containing both ester and aromatic heterocyclic functionalities. The ester group provides opportunities for hydrolysis and transesterification reactions, while the aromatic heterocycles offer sites for electrophilic and nucleophilic aromatic substitution reactions. This multifunctional character makes the compound valuable as a versatile synthetic intermediate in organic chemistry.

Chemical Registry and Identification Parameters

This compound is officially registered with several chemical identification systems, providing standardized parameters for its identification and characterization. The compound bears the Chemical Abstracts Service registry number 1187163-52-5, which serves as its unique identifier in chemical databases and literature.

The compound's molecular weight has been consistently reported as 247.31 grams per mole across multiple sources, providing a fundamental physical parameter for its identification. The molecular formula C₁₃H₁₃NO₂S has been confirmed through various analytical methods and appears consistently in chemical databases and supplier catalogs.

Additional registry parameters include the Molecular Design Limited number MFCD13152502, which provides another standardized identifier for the compound. This identifier is particularly useful in chemical inventory systems and for tracking the compound in commercial databases. The compound has also been assigned various catalog numbers by chemical suppliers, such as catalog number 106092 from Matrix Scientific.

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1187163-52-5 | |

| Molecular Formula | C₁₃H₁₃NO₂S | |

| Molecular Weight | 247.31 g/mol | |

| Molecular Design Limited Number | MFCD13152502 | |

| Typical Purity | 97% |

The compound's identification parameters also include spectroscopic data that serve as analytical fingerprints for confirmation of structure and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. These analytical parameters are essential for quality control and structural verification in research and commercial applications.

The standardized identification parameters facilitate the compound's use in research applications by ensuring consistent identification across different laboratories and commercial sources. The availability of multiple identification codes and analytical parameters supports reproducible research and enables efficient communication within the scientific community regarding this specific compound.

Properties

IUPAC Name |

ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULXKNRRYPQZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212863 | |

| Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-52-5 | |

| Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with ethyl 2-thiophenecarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development:

- The compound has been explored for its antibacterial properties . Research indicates that derivatives of thiophene-pyridine compounds exhibit activity against resistant bacterial strains, including ESBL-producing Escherichia coli . For instance, certain synthesized analogs demonstrated significant antibacterial efficacy, suggesting potential as novel β-lactamase inhibitors.

-

Organic Synthesis:

- Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate serves as a versatile intermediate for synthesizing other biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles .

-

Material Science:

- The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The thiophene unit is known for its ability to facilitate charge transport, which is crucial in these applications.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-4-methylthiophene-2-carboxylate | Contains an amino group instead of a pyridine group | Potential for different biological activity |

| Ethyl 5-chloro-4-methylthiophene-2-carboxylate | Chlorine substitution on the thiophene ring | May exhibit enhanced reactivity |

| Ethyl 5-bromothiophene-2-carboxylate | Bromine substitution | Different electronic properties |

Case Studies

-

Antibacterial Efficacy Study:

A study investigated the antibacterial effects of N-(4-methylpyridin-2-yl)thiophene derivatives against resistant strains of E. coli. Compounds were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing that certain derivatives exhibited high activity against the target bacteria . -

Material Applications:

Research into the use of thiophene-based compounds in OLEDs highlighted the importance of their electronic properties. The incorporation of this compound into device architectures showed promise for enhancing light emission efficiency .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene and pyridine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ()

- Core Structure : Thiazole (N-containing heterocycle) vs. thiophene (S-containing).

- Substituents : 4-Pyridinyl on thiazole vs. 4-methylpyridin-2-yl on thiophene.

- The pyridine substituent’s position (4-pyridinyl vs. 4-methylpyridin-2-yl) alters steric and electronic effects on the core.

Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate ()

- Core Structure : Same thiophene core.

- Substituents : 4-Methylphenyl vs. 4-methylpyridin-2-yl.

- Impact : The phenyl group is purely aromatic and electron-neutral, while the pyridine ring is electron-deficient due to its nitrogen. This difference affects electronic density on the thiophene ring, influencing reactivity (e.g., electrophilic substitution) and binding affinity in biological systems .

Substituent Modifications

Ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate ()

- Substituent : 6-Chloro-3-pyridinyl vs. 4-methylpyridin-2-yl.

- In contrast, the methyl group in the target compound donates electrons, slightly activating the pyridine ring .

Ethyl 5-(4-formylphenyl)thiophene-2-carboxylate ()

- Substituent : 4-Formylphenyl (electron-withdrawing aldehyde group) vs. 4-methylpyridin-2-yl.

Ethyl 5-trifluoroacetyl-2-thiophenecarboxylate ()

Physical and Spectral Properties

- Melting Points : Analogs like ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () show melting points of 174–178°C, influenced by substituent bulk and hydrogen bonding. The target compound’s melting point would depend on the pyridine ring’s crystallinity .

- NMR Shifts : In , thiophene protons resonate at δ 7.25–7.45 ppm. Pyridine substituents (e.g., in ) would deshield adjacent protons, shifting signals upfield or downfield depending on substitution patterns.

Biological Activity

Ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a thiophene ring fused with a pyridine moiety, which enhances its chemical reactivity and biological activity. The presence of the ethyl ester group at the second carbon of the thiophene ring contributes to its solubility and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various derivatives of thiophene compounds, including this compound. The compound's activity has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

The proposed mechanism of action for this compound involves:

- Inhibition of β-lactamase enzymes : This compound has shown potential as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in bacteria. In vitro studies demonstrated that it binds effectively to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics .

- Disruption of bacterial cell membranes : The compound may also disrupt the integrity of bacterial cell membranes, leading to cell lysis and death .

Research Findings and Case Studies

- In Vitro Studies : A study reported that derivatives similar to this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.14 μg/mL to 3.13 μg/mL against various strains .

- Molecular Docking Studies : Computational docking simulations have indicated that this compound has favorable binding interactions with target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications could enhance its binding affinity and biological activity .

- Toxicity and Safety Profile : Preliminary assessments of cytotoxicity against mammalian cells (HepG2) showed that this compound has a favorable safety profile, with IC50 values greater than 64 μg/mL, indicating low toxicity at therapeutic concentrations .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | 0.14 | β-lactamase inhibition |

| This compound | S. aureus | 0.37 | Cell membrane disruption |

| Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate | Pseudomonas aeruginosa | 3.13 | Unknown |

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Condensation and Cyclization : Reacting substituted thiophene precursors with pyridine derivatives under reflux conditions. For example, analogous compounds are synthesized by refluxing thiophene carboxylic acids with alcohols (e.g., ethanol) under HCl saturation, followed by neutralization to isolate the ester .

Functionalization : Introducing the 4-methylpyridinyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Optimization includes screening catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to improve yields .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity.

Q. Key Data :

- Typical yields range from 60–85% for analogous esters .

- Reaction monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which structural characterization techniques are most reliable for confirming the molecular geometry of this compound?

Methodological Answer:

X-ray Crystallography : The gold standard for unambiguous structural confirmation. Use SHELX software (SHELXL for refinement, SHELXS for solution) to analyze diffraction data. Validate structures using checkCIF to resolve disorder or symmetry issues .

Spectroscopic Analysis :

- NMR : Assign peaks using ¹H/¹³C DEPT and COSY to verify substituent positions. For example, the methylpyridinyl proton appears as a singlet δ ~8.2 ppm.

- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Q. Key Considerations :

Q. What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (Category 2/2A irritant) .

Ventilation : Use fume hoods due to respiratory toxicity risks (STOT-SE 3).

Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Methodological Answer:

Multi-Technique Cross-Validation : Combine NMR (e.g., NOESY for stereochemistry) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Computational Modeling : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data. Adjust force fields for thiophene ring dynamics .

Crystallographic Reanalysis : Re-examine X-ray data using Olex2 or PLATON to detect overlooked disorder or twinning .

Q. Case Study :

- Discrepancies in NOE correlations for a similar compound were resolved by re-evaluating dihedral angles via DFT .

Q. What strategies optimize reaction yields in palladium-catalyzed derivatization of this compound?

Methodological Answer:

Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ in varying solvents (THF, DMF).

Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric control in cross-couplings.

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining >80% yield .

Q. How do photophysical properties of this compound vary with substituent modifications?

Methodological Answer:

UV/Vis and Fluorescence Studies : Measure λmax in DCM (e.g., ~350 nm for π→π* transitions). Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption .

TD-DFT Calculations : Correlate HOMO-LUMO gaps with experimental bandgaps.

Solid-State Analysis : Compare emission spectra in thin films vs. solution to assess aggregation effects .

Q. Key Finding :

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Fukui Function Analysis : Identify electrophilic centers using Gaussian. The thiophene C-5 position often shows high f⁺ values.

MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model transition states.

Kinetic Isotope Effects (KIE) : Validate mechanisms (e.g., SNAr vs. radical pathways) using deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.